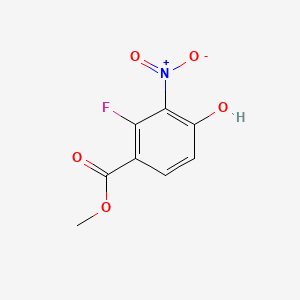
3-(6-Benzothienyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Benzothienyl)azetidine is a heterocyclic compound featuring an azetidine ring substituted with a benzothienyl group Azetidines are four-membered nitrogen-containing rings known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 3-(6-Benzothienyl)azetidine, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .
Industrial Production Methods: Industrial production of azetidines often employs scalable methods such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate . This method allows for the preparation of azetidines bearing various substituents, including benzothienyl groups.
Chemical Reactions Analysis
Types of Reactions: 3-(6-Benzothienyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothienyl group to a dihydrobenzothienyl derivative.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothienyl derivatives.
Substitution: Functionalized azetidines with various substituents.
Scientific Research Applications
3-(6-Benzothienyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-(6-Benzothienyl)azetidine involves its interaction with molecular targets through its azetidine ring and benzothienyl group. The ring strain in the azetidine moiety facilitates its reactivity, allowing it to interact with enzymes and receptors. The benzothienyl group can engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Benzothiophene: A fused aromatic ring system containing sulfur, similar to the benzothienyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Uniqueness: 3-(6-Benzothienyl)azetidine combines the unique properties of both azetidine and benzothiophene, offering a balance of stability and reactivity.
Properties
Molecular Formula |
C11H11NS |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-(1-benzothiophen-6-yl)azetidine |
InChI |
InChI=1S/C11H11NS/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12H,6-7H2 |
InChI Key |
QAASXUPQKQNLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC3=C(C=C2)C=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



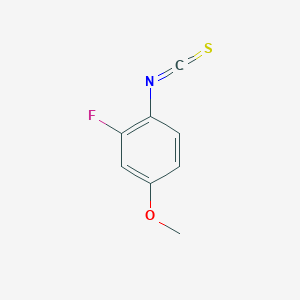
![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
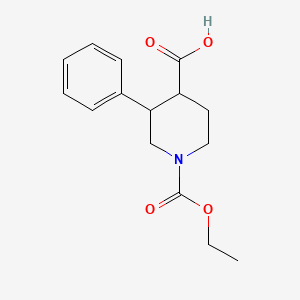

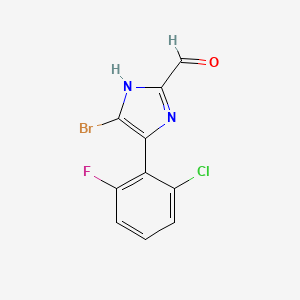
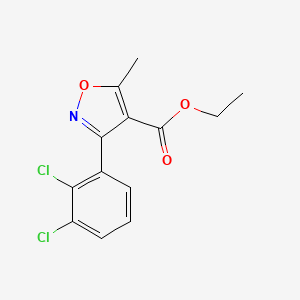
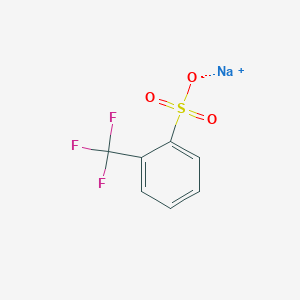

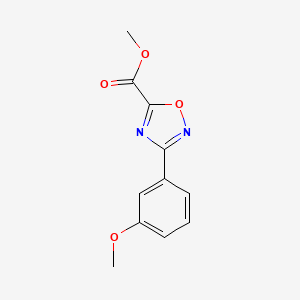

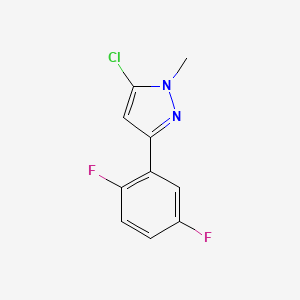
![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
